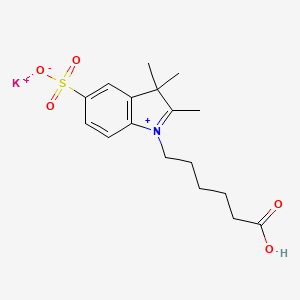

1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar potassium salt compounds involves specific chemical processes. For instance, Penelle and Xie (2001) describe the synthesis of the potassium salt of poly(trimethylene-1,1-dicarboxylic acid) by hydrolyzing a di-n-propyl ester polymer, using anionic ring-opening polymerization (Penelle & Xie, 2001). This method could potentially be adapted for the synthesis of 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt.

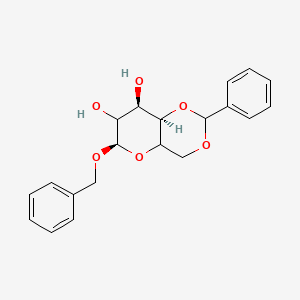

Molecular Structure Analysis

The molecular structure of potassium salt compounds can be complex. For example, Jiang et al. (2001) analyzed the crystal structure of potassium mikanin-3-O-sulfate, revealing intricate coordination polyhedra and supramolecular assembly (Jiang et al., 2001). Such detailed structural analysis could be similar for 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt.

Chemical Reactions and Properties

The chemical reactions and properties of potassium salt compounds are diverse. For example, the study by Liu et al. (2019) on carboxyl potassium salt polysulfone demonstrates how variations in the chemical structure can significantly impact the properties and applications of these compounds (Liu et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, are key aspects of potassium salt compounds. The research by Penelle and Xie (2001) on poly(trimethylene-1,1-dicarboxylate) polyelectrolytes provides insights into the thermal properties and solubility behavior of such compounds (Penelle & Xie, 2001).

Chemical Properties Analysis

The chemical properties, like reactivity and bonding, are crucial for understanding potassium salt compounds. The study by Diniz et al. (2005) on the vibrational spectra of different salts of pyromellitic acid reveals detailed information about the bonding and reactivity of these compounds (Diniz et al., 2005).

科学的研究の応用

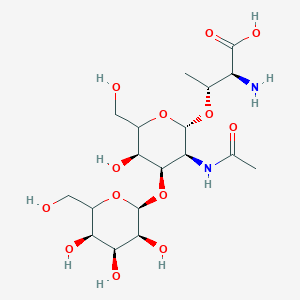

Synthesis and Characterization of Polyelectrolytes

A study by Penelle and Xie (2001) detailed the synthesis and characterization of poly(trimethylene-1,1-dicarboxylate) polyelectrolytes, highlighting a new family of polyelectrolytes with a carbon backbone substituted on every third carbon by two carboxylate anions. This research underscores the potential for developing novel polyelectrolytes with unique thermal properties and solubility behaviors, relevant to a broad spectrum of applications in materials science and engineering (Penelle & Xie, 2001).

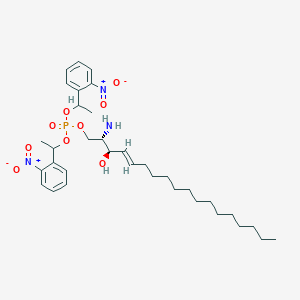

Dye Removal Technologies

Research by Bahrpaima and Fatehi (2019) explored the synthesis of carboxypropylated and carboxypentylated lignosulfonates for dye removal, offering an innovative approach to water treatment. The study demonstrated the efficacy of these modified lignosulfonates in removing ethyl violet dye, suggesting their potential as eco-friendly and efficient coagulants in water purification processes (Bahrpaima & Fatehi, 2019).

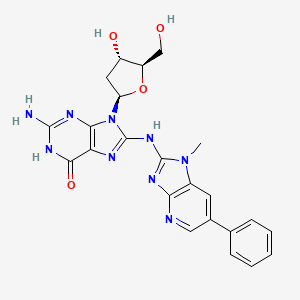

Ion-pair Induced Supramolecular Assembly

A groundbreaking study by Jagleniec et al. (2019) revealed the selective extraction and sensing of potassium sulfate through ion-pair induced supramolecular assembly formation. This research offers a glimpse into the future of selective ion extraction and environmental sensing, showcasing the critical role of supramolecular chemistry in addressing complex challenges in analytical and environmental chemistry (Jagleniec et al., 2019).

Potassium Sulfate in Agriculture

A study on the response of alfalfa under salt stress to the application of potassium sulfate nanoparticles by El-Sharkawy et al. (2017) provided insights into the benefits of potassium sulfate in mitigating salt-induced adverse effects on plants. This research highlights the importance of potassium sulfate nanoparticles in enhancing plant growth and stress resilience, indicating its potential in agricultural practices to improve crop yield and stress management (El-Sharkawy et al., 2017).

特性

IUPAC Name |

potassium;1-(5-carboxypentyl)-2,3,3-trimethylindol-1-ium-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5S.K/c1-12-17(2,3)14-11-13(24(21,22)23)8-9-15(14)18(12)10-6-4-5-7-16(19)20;/h8-9,11H,4-7,10H2,1-3H3,(H-,19,20,21,22,23);/q;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVWHWGURVQFHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCCCC(=O)O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23KNO5S+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)

![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)

![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)

![(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B1140032.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)